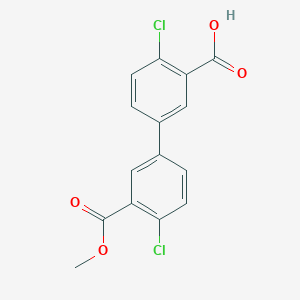

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid

CAS No.: 1261917-35-4

Cat. No.: VC11781911

Molecular Formula: C15H10Cl2O4

Molecular Weight: 325.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261917-35-4 |

|---|---|

| Molecular Formula | C15H10Cl2O4 |

| Molecular Weight | 325.1 g/mol |

| IUPAC Name | 2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C15H10Cl2O4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19) |

| Standard InChI Key | DISFXPUJIQLMNE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |

Introduction

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is a complex organic compound with a molecular formula of C15H10Cl2O4 and a molecular weight of 325.144 g/mol . This compound belongs to the class of benzoic acids, which are widely used in various chemical and pharmaceutical applications due to their diverse properties.

Synthesis and Applications

While specific synthesis methods for 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid are not detailed in the available literature, compounds of similar structure are typically synthesized through reactions involving Friedel-Crafts acylation or Suzuki coupling, followed by carboxylation steps.

This compound may find applications in the development of pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis due to its functional groups, which can be modified to produce a variety of derivatives.

Safety and Handling

Handling of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid should follow standard safety protocols for organic compounds, including the use of protective equipment and working in well-ventilated areas. The compound's potential toxicity and environmental impact would need to be assessed through specific studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume